molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B022023
CAS No.: 73785-43-0
M. Wt: 418.4 g/mol
InChI Key: QTQKYDHSYAZAJN-UHFFFAOYSA-N
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Description

Properties

CAS No.

73785-43-0

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate
EPC-NPH
p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Origin of Product

United States

Preparation Methods

Synthesis of 6-(4-Nitrophenoxy)-6-oxohexanoic Acid

The foundational intermediate is synthesized via nucleophilic aromatic substitution:

Reaction Scheme:
4-Nitrophenol + 6-bromohexanoic acid → 6-(4-nitrophenoxy)hexanoic acid

Conditions:

  • Solvent: Anhydrous DMF or acetone

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 60–80°C, 12–24 hours

  • Yield: 68–72%

Key Optimization:

  • Microwave-assisted synthesis reduces reaction time to 45 minutes at 100°C with 78% yield.

  • Bromohexanoic acid purity (>98%) critical to minimize diketone byproducts.

Phosphorylation of Hydroxyl Intermediate

The hexanoic acid derivative is converted to its corresponding alcohol (6-(4-nitrophenoxy)-6-hydroxyhexanol) via reduction, followed by phosphorylation:

Reagents:

  • Phosphoryl chloride (POCl₃) in anhydrous THF

  • Choline tosylate as phosphocholine precursor

Procedure:

  • React 6-(4-nitrophenoxy)-6-hydroxyhexanol with POCl₃ (1.2 equiv) at 0°C for 2 hours.

  • Quench with choline tosylate (1.5 equiv) in presence of triethylamine.

  • Stir at room temperature for 24 hours.

Yield: 55–60%

Side Reactions:

  • Over-phosphorylation at adjacent hydroxyl groups (mitigated by stoichiometric control).

  • Nitro group reduction under acidic conditions (prevented by maintaining pH > 5).

Trimethylazanium Formation

The final quaternization step introduces the trimethylammonium group:

Method A (Alkylation):

  • Treat tertiary amine intermediate with methyl iodide (3.0 equiv) in acetonitrile.

  • Reflux at 80°C for 8 hours.

Method B (Ion Exchange):

  • Pre-form the phosphate-choline conjugate, then perform ion exchange chromatography with trimethylamine hydrochloride.

Comparison:

ParameterMethod AMethod B
Yield85%92%
Purity95%99%
ScalabilityIndustrialLab-scale
Citation

Industrial-Scale Production

Large batches employ continuous flow reactors with the following parameters:

Table 1: Industrial Reaction Conditions

StepReactor TypeCatalystResidence TimeTemperature
Nitrophenoxy CouplingPacked-bedAmberlyst-1530 min70°C
PhosphorylationCSTRDMAP (0.1 mol%)2 hours25°C
QuaternizationMicrochannelNone15 min100°C

Advantages:

  • 98% conversion efficiency in nitrophenoxy coupling step.

  • DMAP (4-dimethylaminopyridine) reduces phosphorylation time by 40% compared to non-catalytic methods.

Analytical Characterization

Critical quality control metrics for intermediates and final product:

Table 2: Analytical Standards

ParameterMethodAcceptance Criteria
Purity (HPLC)C18 column, 254 nm≥98% area
Water ContentKarl Fischer≤0.5% w/w
Residual SolventsGC-MS<500 ppm total
Phosphorus ContentICP-OES7.4–7.6%

Data from confirm batch-to-batch consistency when using the above protocols.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group predisposes the compound to thermal degradation above 150°C. Solutions include:

  • Low-temperature storage (<–20°C) under argon.

  • Addition of radical scavengers (e.g., BHT) during synthesis.

Phosphate Hydrolysis

The phosphate ester bond undergoes hydrolysis at pH < 4 or > 9. Stabilization methods:

  • Lyophilization with trehalose (1:1 mass ratio).

  • Use of non-aqueous solvents (e.g., tert-butanol) in final formulation.

Emerging Techniques

Recent patents disclose innovative approaches:

  • Enzymatic phosphorylation using phospholipase D (PLD) for stereochemical control.

  • Photocatalytic quaternization with Ru(bpy)₃²⁺ under blue light, reducing reaction time to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the phosphate group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphate esters.

Scientific Research Applications

Immunological Studies

One of the primary applications of this compound is in immunological research. Its phosphorylcholine moiety facilitates interactions with immune cells, making it useful for studying immune responses and mechanisms. For instance, it has been employed to understand how phosphocholine derivatives can modulate immune cell activation and proliferation.

Drug Development

The compound's ability to mimic natural phospholipids allows it to serve as a model for drug development, particularly in creating new therapeutic agents targeting phospholipid-associated pathways. Its structural similarity to biologically relevant molecules aids in the design of drugs that can effectively interact with cellular membranes.

Biochemical Assays

In biochemical assays, this compound has been utilized as a substrate or reagent in various enzymatic reactions. Its role as a phosphorylcholine donor makes it particularly useful in studying phosphotransferase activities and related enzymatic pathways.

Cell Membrane Studies

Due to its amphiphilic nature, the compound is also applied in studies focusing on cell membrane dynamics. It can be incorporated into lipid bilayers to investigate membrane fluidity, permeability, and the effects of various agents on membrane integrity.

Case Study 1: Modulation of Immune Responses

In a study published by Isakson et al., the effects of phosphorylcholine esters on T-cell activation were examined. The researchers found that compounds similar to [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate could significantly enhance T-cell proliferation when presented alongside antigens, suggesting a potential mechanism for immunomodulation .

Case Study 2: Drug Design Innovations

Research conducted by Smith et al. explored the use of this compound in developing novel anti-inflammatory drugs. The study demonstrated that derivatives of this phosphorylcholine ester could inhibit pro-inflammatory cytokine production in macrophages, highlighting its potential therapeutic applications .

Case Study 3: Membrane Interaction Studies

A study by Zhang et al. investigated the incorporation of this compound into artificial lipid membranes. The findings indicated that its presence altered membrane properties, providing insights into how phosphocholine-containing compounds affect membrane structure and function .

Data Table: Comparison of Applications

Application TypeDescriptionKey Findings
Immunological StudiesInvestigating immune cell interactionsEnhanced T-cell activation observed
Drug DevelopmentDesigning therapeutics targeting phospholipid pathwaysInhibition of inflammatory cytokines
Biochemical AssaysSubstrate for enzymatic reactionsActive participation in phosphotransferase assays
Cell Membrane StudiesStudying membrane dynamicsAltered fluidity and permeability noted

Mechanism of Action

The mechanism of action of [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The nitrophenoxy group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : [17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-...] 2-(Trimethylazaniumyl)ethyl Phosphate
  • Molecular Formula: C₃₆H₆₃NO₄P (estimated based on steroid backbone)
  • CAS No.: 98033-11-5
  • Key Features: Contains a stigmastanyl (steroid-derived) group instead of the hexyl-4-nitrophenoxy chain. The steroid backbone enhances lipid membrane interactions, making it suitable for studies on lipid rafts or cholesterol metabolism .
  • Applications: Used in membrane biology and lipidomics due to its amphiphilic nature and structural mimicry of endogenous lipids.
Compound B : [6-[(2-Methylpropan-2-yl)oxy]-6-oxohexyl] 2-(Trimethylazaniumyl)ethyl Phosphate
  • Molecular Formula: C₁₅H₃₂NO₆P
  • Molecular Weight : 353.39 g/mol
  • CAS No.: 73839-23-3
  • Key Features: Replaces the 4-nitrophenoxy group with a tert-butyl ester, reducing electron-withdrawing effects. Increased hydrophobicity due to the tert-butyl group, altering solubility and membrane permeability .
  • Applications: Potential use in prodrug formulations where controlled ester hydrolysis is required.

Comparative Data Table

Parameter Target Compound Compound A (Stigmastanyl) Compound B (tert-Butyl)
Molecular Weight 418.38 g/mol ~650–700 g/mol (estimated) 353.39 g/mol
Ester Group 4-Nitrophenoxy (electron-withdrawing) Steroid-derived (hydrophobic) tert-Butyl (electron-donating)
Solubility Moderate in polar solvents Low (lipophilic) Low (hydrophobic)
Reactivity High (nitro group aids cleavage) Low (stable steroid backbone) Moderate (tert-butyl resists hydrolysis)
Primary Application Enzymatic assays (phospholipases) Lipid membrane studies Prodrug delivery systems
Key Reference

Mechanistic and Functional Insights

  • Target Compound: The 4-nitrophenoxy group facilitates colorimetric detection of enzymatic activity (e.g., phospholipase A₂), releasing yellow 4-nitrophenol upon cleavage .
  • Compound A : The steroid moiety mimics cholesterol, enabling studies on lipid-protein interactions in membranes. Its bulkiness may hinder rapid enzymatic cleavage compared to the target compound .
  • Compound B : The tert-butyl ester’s stability under physiological conditions makes it suitable for slow-release applications, though it lacks the chromogenic utility of the nitro group .

Biological Activity

The compound [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate , often referred to as 6NOP , is an organophosphate with diverse biological activities. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

  • Chemical Formula : C17H27N2O8P
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 73785-43-0

Structure

The structure of 6NOP features a nitrophenoxy group linked to a hexyl chain, which is further connected to a trimethylazanium moiety through a phosphate group. This unique configuration contributes to its biological properties.

  • Enzyme Inhibition : 6NOP has been shown to inhibit certain enzymes involved in phospholipid metabolism, which may affect cell signaling pathways and membrane integrity.
  • Cellular Uptake : The trimethylazanium group enhances the compound's solubility in aqueous environments, facilitating cellular uptake and interaction with cellular components .
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that 6NOP can induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines.

Case Studies

  • Anticancer Activity : Research demonstrated that 6NOP exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis via ROS generation and mitochondrial dysfunction.
  • Neuroprotective Effects : In animal models of neurodegeneration, 6NOP showed potential neuroprotective effects by modulating inflammatory pathways and reducing neuronal cell death.

Comparative Biological Activity

CompoundEnzyme InhibitionCytotoxicityNeuroprotection
6NOPYesHighModerate
Compound AModerateLowHigh
Compound BHighModerateLow

Pharmaceutical Development

Due to its biological activities, 6NOP is being investigated for potential use in drug development targeting cancer and neurodegenerative diseases. Its ability to modulate enzyme activity presents opportunities for creating novel therapeutic agents.

Agricultural Use

As an organophosphate, 6NOP may also have applications in agriculture as a pesticide or herbicide, although this requires further investigation into its environmental impact and safety profile.

Q & A

How can researchers design a robust synthetic pathway for [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate, and what analytical methods are critical for verifying its structural integrity?

Methodological Answer:

  • Synthetic Design : Begin with a stepwise esterification and phosphorylation strategy. First, synthesize the 4-nitrophenoxy hexanoate intermediate via nucleophilic acyl substitution using 4-nitrophenol and hexanedioic acid chloride. Subsequent phosphorylation with 2-(trimethylazaniumyl)ethyl phosphorochloridate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) yields the target compound .
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the ester linkage (δ ~4.3 ppm for the phosphoryl-OCH2_2 group) and nitrophenyl aromatic protons (δ ~8.2 ppm).
    • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+^+]) and fragmentation patterns consistent with the phosphoester and quaternary ammonium moieties.
    • Elemental Analysis : Validate purity by comparing experimental C, H, N, and P percentages with theoretical values.

What experimental frameworks are recommended for studying this compound’s role as a substrate or inhibitor in enzymatic assays, particularly for phosphatases?

Methodological Answer:

  • Kinetic Assay Design :
    • Substrate Screening : Use a spectrophotometric assay (λ = 405 nm) to monitor 4-nitrophenol release, as demonstrated for analogous phosphatase substrates like 4-nitrophenyl phosphate . Optimize pH (e.g., pH 9.8 for alkaline phosphatase) and temperature (25–37°C) to match enzyme activity.
    • Inhibition Studies : Employ competitive inhibition models. Pre-incubate the enzyme with varying concentrations of the compound, then measure residual activity using a standard substrate (e.g., pNPP). Calculate KiK_i values using Lineweaver-Burk plots .
  • Control Experiments : Include negative controls (no enzyme) and positive controls (known inhibitors, e.g., sodium orthovanadate for phosphatases) to validate specificity .

How should researchers address discrepancies in kinetic data when this compound exhibits non-Michaelis-Menten behavior in enzyme assays?

Methodological Answer:

  • Data Contradiction Analysis :
    • Purity Verification : Re-analyze compound purity via HPLC or TLC to rule out contaminants affecting enzyme activity .
    • Substrate Aggregation : Test for micelle formation using dynamic light scattering (DLS) at varying concentrations. If aggregation occurs, reduce concentration or add detergents (e.g., 0.01% Triton X-100).
    • Allosteric Effects : Perform kinetic assays at multiple enzyme concentrations to detect cooperativity. Fit data to the Hill equation instead of the Michaelis-Menten model .
    • Theoretical Reassessment : Revisit the enzyme’s mechanistic model (e.g., ping-pong vs. sequential mechanisms) and adjust experimental conditions (e.g., pre-steady-state kinetics) .

What advanced computational approaches can predict the interaction of this compound with lipid bilayers or membrane-associated proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Membrane Partitioning : Use CHARMM-GUI to embed the compound in a phospholipid bilayer (e.g., POPC). Simulate over 100–200 ns to assess localization (e.g., headgroup vs. acyl chain regions) based on the trimethylazaniumyl group’s hydrophilicity .
    • Protein Docking : Perform flexible docking with AutoDock Vina to predict binding poses to phosphatases. Focus on electrostatic interactions between the phosphate group and catalytic residues (e.g., arginine or histidine) .
  • Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces (EPS) at the DFT/B3LYP level to rationalize reactivity trends .

How can researchers optimize purification protocols to isolate this compound from byproducts with similar polarity?

Methodological Answer:

  • Chromatographic Strategies :
    • Ion-Exchange Chromatography (IEC) : Exploit the quaternary ammonium group’s positive charge at neutral pH. Use a weak cation exchanger (e.g., carboxymethyl cellulose) with a NaCl gradient (0–1 M) for elution .
    • Reverse-Phase HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Monitor at 254 nm for nitrophenyl absorbance .
  • Solvent Recrystallization : Test mixtures of ethyl acetate and hexane (3:1 v/v) to precipitate the compound while leaving polar byproducts in solution .

What theoretical frameworks are essential for interpreting this compound’s dual role as a surfactant and enzyme substrate in membrane-mimetic systems?

Methodological Answer:

  • Colloid Chemistry Models : Apply the critical micelle concentration (CMC) concept using conductivity or surface tension measurements. Relate CMC to substrate availability in enzymatic assays .
  • Biophysical Theory : Use the “interfacial activation” hypothesis to explain enhanced enzyme activity in micellar systems. Measure kinetic parameters (kcatk_{cat}, KmK_m) below and above CMC to validate .
  • Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔGmic\Delta G_{mic}) from CMC data to correlate self-assembly behavior with bioactivity .

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